![molecular formula C10H12ClNO2 B8051417 Ethyl 2-(chloromethyl)-4-methylpyridine-3-carboxylate](/img/structure/B8051417.png)
Ethyl 2-(chloromethyl)-4-methylpyridine-3-carboxylate
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Description
This compound is an ester derived from a pyridine ring. Pyridine is a basic heterocyclic organic compound, structurally related to benzene. The ester group (-COO-) and the chloromethyl group (-CH2Cl) are common functional groups in organic chemistry .
Synthesis Analysis
While the exact synthesis pathway for this compound isn’t available, it might involve a nucleophilic substitution reaction where a chloromethyl group is introduced to the pyridine ring, followed by esterification .Molecular Structure Analysis
The molecular structure would consist of a pyridine ring with a methyl group at the 4-position, a chloromethyl group at the 2-position, and an ethyl ester at the 3-position .Chemical Reactions Analysis
As an ester, it could undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an alcohol. The chloromethyl group might be susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the polar ester group and the aromatic pyridine ring. It’s likely to be a solid or liquid at room temperature with a relatively high boiling point due to the presence of polar groups .Safety and Hazards
properties
IUPAC Name |
ethyl 2-(chloromethyl)-4-methylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-3-14-10(13)9-7(2)4-5-12-8(9)6-11/h4-5H,3,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBKMOUAFFCXKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN=C1CCl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(chloromethyl)-4-methylpyridine-3-carboxylate |
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